2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diethyl-3-methylthiophene-2,4-dicarboxylate with phenylformamide and methanethioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylformamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE
- This compound
Comparison: Compared to other thiophene derivatives, this compound stands out due to its unique combination of functional groupsWhile other thiophene derivatives may share some properties, the specific arrangement of substituents in this compound provides it with unique characteristics that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
diethyl 5-(benzoylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-25-17(23)13-11(3)14(18(24)26-5-2)28-16(13)21-19(27)20-15(22)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,20,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDSFHQBYSXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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